3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 3-(phenylmethyl)-7-(1-piperidinyl)-
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Overview
Description
3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 3-(phenylmethyl)-7-(1-piperidinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolo-pyrimidine core, which is known for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 3-(phenylmethyl)-7-(1-piperidinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(phenylmethyl)-7-(1-piperidinyl)-1,2,4-triazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 3-(phenylmethyl)-7-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 3-(phenylmethyl)-7-(1-piperidinyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 3-(phenylmethyl)-7-(1-piperidinyl)- involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3H-[1,2,3]Triazolo[4,5-d]pyrimidine derivatives: These compounds share the triazolo-pyrimidine core but differ in their substituents, leading to variations in biological activity.
1,2,4-Triazole derivatives: These compounds have a similar triazole ring but lack the pyrimidine component, resulting in different chemical and biological properties.
Uniqueness
3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 3-(phenylmethyl)-7-(1-piperidinyl)- is unique due to its specific combination of the triazolo-pyrimidine core with phenylmethyl and piperidinyl substituents. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H18N6 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
3-benzyl-7-piperidin-1-yltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C16H18N6/c1-3-7-13(8-4-1)11-22-16-14(19-20-22)15(17-12-18-16)21-9-5-2-6-10-21/h1,3-4,7-8,12H,2,5-6,9-11H2 |
InChI Key |
NEXMZIROWNVKBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Origin of Product |
United States |
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